molecular formula C20H27NO3 B4895027 N-(2-methoxyethyl)-4-(4-phenylmethoxyphenoxy)butan-1-amine

N-(2-methoxyethyl)-4-(4-phenylmethoxyphenoxy)butan-1-amine

Cat. No.: B4895027
M. Wt: 329.4 g/mol
InChI Key: OYVWWSISHPNRGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyethyl)-4-(4-phenylmethoxyphenoxy)butan-1-amine is an organic compound that belongs to the class of amines This compound is characterized by the presence of a methoxyethyl group, a phenylmethoxy group, and a phenoxy group attached to a butan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-4-(4-phenylmethoxyphenoxy)butan-1-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the phenylmethoxyphenol intermediate: This step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form 4-phenylmethoxyphenol.

    Etherification: The 4-phenylmethoxyphenol is then reacted with 1-bromo-2-methoxyethane in the presence of a base like potassium carbonate to form 4-(4-phenylmethoxyphenoxy)-2-methoxyethane.

    Amination: The final step involves the reaction of 4-(4-phenylmethoxyphenoxy)-2-methoxyethane with butan-1-amine in the presence of a catalyst such as palladium on carbon (Pd/C) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-4-(4-phenylmethoxyphenoxy)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or phenoxy groups can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3, RNH2)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Halogenated compounds, substituted amines

Scientific Research Applications

N-(2-methoxyethyl)-4-(4-phenylmethoxyphenoxy)butan-1-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-4-(4-phenylmethoxyphenoxy)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyethyl)-4-(4-methoxyphenoxy)butan-1-amine
  • N-(2-ethoxyethyl)-4-(4-phenylmethoxyphenoxy)butan-1-amine
  • N-(2-methoxyethyl)-4-(4-phenylmethoxyphenoxy)pentan-1-amine

Uniqueness

N-(2-methoxyethyl)-4-(4-phenylmethoxyphenoxy)butan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-methoxyethyl)-4-(4-phenylmethoxyphenoxy)butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-22-16-14-21-13-5-6-15-23-19-9-11-20(12-10-19)24-17-18-7-3-2-4-8-18/h2-4,7-12,21H,5-6,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVWWSISHPNRGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCCCOC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.